molecular formula C9H6N2O B6165633 2-isocyanato-3-methylbenzonitrile CAS No. 1261737-76-1

2-isocyanato-3-methylbenzonitrile

Cat. No.: B6165633
CAS No.: 1261737-76-1
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isocyanato-3-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, where the benzene ring is substituted with an isocyanate group (-NCO) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-isocyanato-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzonitrile with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group .

Another method involves the use of 3-methylbenzonitrile and a suitable isocyanate precursor, such as phenyl isocyanate, under mild conditions. This reaction typically requires a solvent like dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Safety measures are crucial due to the toxic and reactive nature of the reagents involved, such as phosgene .

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-isocyanato-3-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-isocyanatobenzonitrile: Similar structure but lacks the methyl group.

    3-isocyanato-4-methylbenzonitrile: Similar structure with different substitution pattern.

    2-isocyanato-4-methylbenzonitrile: Another isomer with different substitution pattern.

Uniqueness

2-isocyanato-3-methylbenzonitrile is unique due to the specific positioning of the isocyanate and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

CAS No.

1261737-76-1

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.